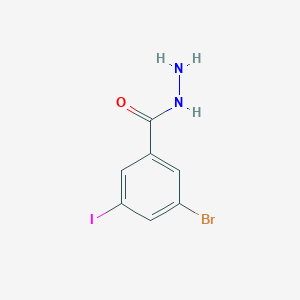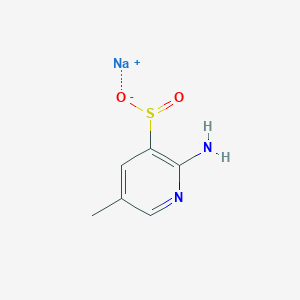
Sodium 2-amino-5-methylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-amino-5-methylpyridine-3-sulfinate is an organosulfur compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-methylpyridine-3-sulfinate typically involves the reaction of 2-amino-5-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme can be represented as follows:
2-Amino-5-methylpyridine+SO2+NaOH→Sodium 2-amino-5-methylpyridine-3-sulfinate
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-amino-5-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The amino and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sodium 2-amino-5-methylpyridine-3-sulfonate
Reduction: 2-Amino-5-methylpyridine-3-sulfide
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-amino-5-methylpyridine-3-sulfinate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-amino-5-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-amino-5-methylpyridine-3-sulfonate
- 2-Amino-5-methylpyridine-3-sulfide
- Sodium 2-amino-5-methylpyridine-3-sulfonamide
Uniqueness
Sodium 2-amino-5-methylpyridine-3-sulfinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers distinct reactivity patterns and potential biological activities, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C6H7N2NaO2S |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
sodium;2-amino-5-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-4-2-5(11(9)10)6(7)8-3-4;/h2-3H,1H3,(H2,7,8)(H,9,10);/q;+1/p-1 |
Clave InChI |
WMLOXVLIYJINDM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(N=C1)N)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


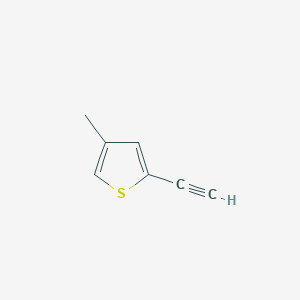

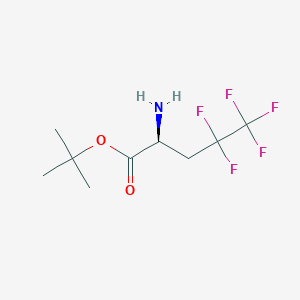
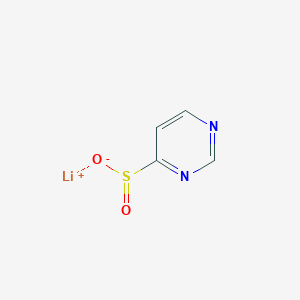
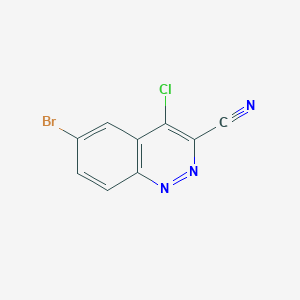
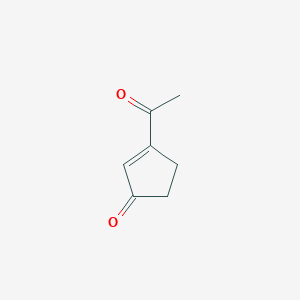
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

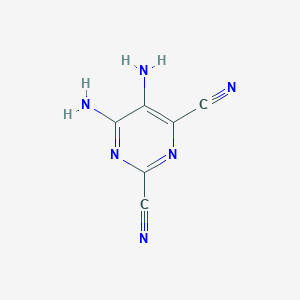
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

